2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide
Description
2-(3-Methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a 4-nitrophenylsulfonyl group at position 5 and an acetamide moiety linked to a 3-methoxyphenyl group at position 2. The compound’s structure combines electron-withdrawing (nitro, sulfonyl) and electron-donating (methoxy) substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S2/c1-27-14-4-2-3-12(9-14)10-16(22)20-18-19-11-17(28-18)29(25,26)15-7-5-13(6-8-15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWQSRWELBILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form a sulfonamide.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, typically involving the reaction of phenyl compounds with nitric acid in the presence of sulfuric acid.
Final Coupling: The final step involves coupling the thiazole derivative with the nitrophenyl sulfonamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nitro Group Reduction
The 4-nitrophenylsulfonyl group undergoes reduction under catalytic hydrogenation or chemical reducing conditions.
Example Reaction:
| Condition | Catalyst/Reagent | Time | Yield | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | Pd/C (10%) | 4 hr | 92% | |
| NaBH₄/FeCl₃ | FeCl₃ (0.1 eq) | 1 hr | 85% |
The reduced amine derivative exhibits enhanced nucleophilicity, enabling downstream functionalization .
Sulfonyl Group Reactivity
The sulfonyl moiety participates in nucleophilic substitution or elimination reactions due to its electron-withdrawing nature.
Key Pathways:
-
Nucleophilic Aromatic Substitution (SₙAr):
Reported with amines or thiols in DMF at 80°C . -
Sulfonate Ester Formation:
Reacts with alcohols under Mitsunobu conditions (DIAD, PPh₃).
Acetamide Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acids:
| Condition | Reagent | Temp (°C) | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M) | 100 | 78% | |
| Basic hydrolysis | NaOH (2M) | 80 | 85% |
The resulting carboxylic acid enables conjugation with amines or alcohols .
Thiazole Ring Modifications
The thiazole core undergoes electrophilic substitution at the 4-position and ring-opening reactions:
Electrophilic Bromination:
Performed in acetic acid at 50°C (Yield: 67%) .
Ring-Opening with Hydrazine:
Forms thiosemicarbazides in ethanol under reflux .
Methoxyphenyl Group Reactions
The 3-methoxyphenyl substituent participates in demethylation and cross-coupling:
Demethylation:
Achieved with BBr₃ in CH₂Cl₂ at −78°C (Yield: 91%) .
Suzuki Coupling:
Reacted with arylboronic acids using Pd(PPh₃)₄ (Yield: 73–88%) .
Multi-Step Reaction Sequences
Complex derivatives are synthesized via sequential reactions:
Example Protocol:
-
Nitro reduction → Amine intermediate
-
Amine acylation → Urea/thiourea derivatives
-
Suzuki coupling → Biaryl analogs
This approach generated analogs with IC₅₀ values ≤10 µM against kinase targets .
Stability Under Physiological Conditions
The compound shows pH-dependent stability:
| pH | Half-Life (37°C) | Major Degradation Product | Source |
|---|---|---|---|
| 1.2 | 2.1 hr | Carboxylic acid | |
| 7.4 | 24 hr | None |
Comparative Reactivity Table
| Functional Group | Reaction Type | Preferred Conditions | Applications |
|---|---|---|---|
| Nitro | Reduction | H₂/Pd-C, EtOH, 25°C | Amine intermediates |
| Sulfonyl | SₙAr | DMF, K₂CO₃, 80°C | Bioconjugation |
| Acetamide | Hydrolysis | 2M NaOH, 80°C, 2 hr | Carboxylic acid derivatives |
| Thiazole | Electrophilic bromination | Br₂, AcOH, 50°C | Halogenated analogs |
| Methoxyphenyl | Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivatives |
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit enzymes involved in inflammatory pathways, particularly 5-lipoxygenase (5-LOX) . Molecular docking studies suggest that the compound can effectively bind to the active site of this enzyme, potentially leading to a reduction in inflammatory mediators such as leukotrienes.
Case Study : A study conducted by researchers demonstrated that derivatives of this compound showed promising results in reducing inflammation in animal models induced by carrageenan. The results indicated a dose-dependent reduction in paw edema, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The thiazole moiety within the compound contributes to its antimicrobial properties. Research indicates that compounds containing thiazole structures often exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study : In vitro testing against Methicillin-resistant Staphylococcus aureus (MRSA) showed that this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid. This suggests that it could be a candidate for further development as an antimicrobial agent .
Anticancer Potential
The anticancer activity of 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide has been explored extensively. Studies have shown that this compound can induce apoptosis in various cancer cell lines.
Case Study : A comparative study involving several sulfonamide derivatives found that this compound exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonyl group can interact with enzyme active sites, while the thiazole ring can enhance binding affinity through π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Pharmacological Profiles
The following table summarizes key analogs and their biological activities:
Structure-Activity Relationship (SAR) Insights
Substituent Position and Electronic Effects :
- The 3-methoxyphenyl group in the target compound may enhance membrane permeability compared to the 4-nitrophenyl analog () due to reduced electron-withdrawing effects .
- Sulfonyl groups (e.g., 4-nitrophenylsulfonyl) improve binding to hydrophobic enzyme pockets, as seen in analogs like CDD-934506 and GSK1570606A .
Heterocyclic Core Variations :
- Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., compound 25) exhibit stronger caspase activation in cancer cells compared to thiazoles, likely due to increased planarity and π-π stacking interactions .
- Oxadiazole vs. Thiazole : CDD-934506’s oxadiazole core may confer metabolic stability, whereas thiazoles (e.g., target compound) are more prone to redox-mediated degradation .
Biological Activity Trends: Anticancer Activity: Thiadiazole derivatives with trifluoromethyl groups (e.g., compound 25) show superior cytotoxicity (IC50 < 10 μM) compared to nitro-substituted thiazoles .
Biological Activity
The compound 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a methoxy group and a nitrophenyl sulfonyl moiety enhances its pharmacological profile.
Biological Activity Overview
-
Antitumor Activity
- Thiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against human glioblastoma and melanoma cells, with IC50 values often less than that of standard chemotherapeutics like doxorubicin .
- Structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring and the phenyl substituents can significantly influence cytotoxicity. The presence of electron-donating groups such as methoxy has been linked to increased activity .
-
Antimicrobial Activity
- Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties. Compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low µg/mL range .
- The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Antitumor Efficacy
- Antimicrobial Evaluation
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often prepared by reacting 2-aminothiazoles with sulfonyl chlorides under basic conditions (e.g., potassium carbonate in DMF) . TLC is recommended to monitor reaction progress, followed by recrystallization from ethanol-DMF mixtures to isolate pure products . Key intermediates like the 4-nitrophenylsulfonyl group can be introduced via sulfonylation of the thiazole ring .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- IR spectroscopy to verify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
- NMR (¹H and ¹³C) to assign methoxyphenyl protons (δ ~3.8 ppm for OCH₃) and sulfonamide/thiazole protons .
- X-ray crystallography to resolve molecular conformation and intermolecular interactions (e.g., H-bonding between acetamide NH and sulfonyl O) .
Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for sulfonylation and condensation steps due to their ability to dissolve both organic and inorganic reagents. Reactions are typically conducted at room temperature to avoid decomposition of the nitro group . Quenching with ice-water precipitates the product while minimizing side reactions .
Advanced Research Questions
Q. How does the nitro group’s electronic effects influence the compound’s reactivity in downstream functionalization?
- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the adjacent sulfonyl moiety, facilitating nucleophilic attacks (e.g., substitution at the thiazole ring). Computational studies (DFT) can quantify charge distribution, while Hammett substituent constants (σ) predict substituent effects on reaction rates .
Q. What strategies resolve contradictions in biological activity data across different studies?
Q. How can crystallographic data inform structure-activity relationships (SAR) for this compound?
- Methodological Answer : X-ray structures reveal bond angles and torsion angles critical for target binding. For example, the nitro group’s planarity (O1–N1–C3–C2 torsion angle: -16.7°) impacts π-π stacking with aromatic residues in enzymes. Overlay docking models (e.g., AutoDock Vina) with crystallographic data to validate binding poses .
Q. What are the challenges in optimizing the compound’s solubility for in vivo studies?
- Methodological Answer : The sulfonamide and nitro groups confer low aqueous solubility. Strategies include:
Q. How do competing reaction pathways (e.g., sulfonylation vs. oxidation) affect yield during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
